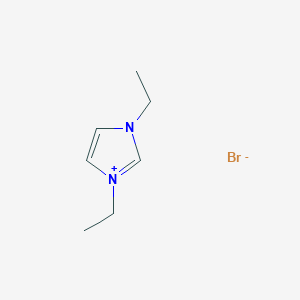

1,3-Diethylimidazolium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Diethylimidazolium bromide is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. It is characterized by the presence of two ethyl groups attached to the nitrogen atoms in the imidazole ring, with bromide as the counterion. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents, making it a valuable material in various scientific and industrial applications.

Mechanism of Action

Target of Action

1,3-Diethylimidazolium bromide is a type of ionic liquid, which has been studied for its antimicrobial properties . The primary targets of this compound are a wide range of bacteria and fungi . The compound interacts with these microorganisms, disrupting their normal functions and leading to their elimination.

Mode of Action

It is known that the compound interacts with its targets (bacteria and fungi) in a way that leads to their elimination . This could involve disrupting the cell membrane, inhibiting essential enzymes, or interfering with DNA replication.

Biochemical Pathways

Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical processes in bacteria and fungi, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The primary result of the action of this compound is the elimination of a wide range of bacteria and fungi . This is achieved through the compound’s interaction with these microorganisms, which disrupts their normal functions and leads to their death.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances in the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, factors such as temperature and pH could also influence the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

1,3-Diethylimidazolium bromide, 98%, plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial properties, making it effective against Gram-negative and Gram-positive bacteria as well as fungi . The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death. Additionally, this compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of this compound, 98%, on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of genes involved in stress response, apoptosis, and metabolic processes . In particular, it can induce oxidative stress in cells, leading to the activation of signaling pathways that regulate cell survival and death. Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound, 98%, involves several key interactions at the molecular level. The compound can form ionic bonds with biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function . It can also inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, 98%, can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and altered gene expression . In in vitro studies, the compound has been shown to maintain its antimicrobial activity over time, although its efficacy may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound, 98%, vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antimicrobial activity and modulation of metabolic processes . At high doses, it can induce toxic effects, including oxidative stress, apoptosis, and organ damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced adverse effects .

Metabolic Pathways

This compound, 98%, is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production . Additionally, it can modulate the activity of enzymes involved in oxidative stress response, thereby influencing cellular redox balance and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound, 98%, within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can interact with intracellular proteins and organelles, leading to its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound, 98%, plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its effects on cellular processes. For example, this compound can localize to the mitochondria, where it can affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethylimidazolium bromide can be synthesized through a quaternization reaction involving 1-ethylimidazole and ethyl bromide. The reaction typically proceeds as follows:

Reactants: 1-ethylimidazole and ethyl bromide.

Solvent: The reaction is often carried out in an aprotic solvent such as acetonitrile or acetone.

Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete quaternization.

Purification: The resulting product is purified by recrystallization or by using column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature and reactant flow rates, ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethylimidazolium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other anions through metathesis reactions.

Oxidation and Reduction: The imidazolium cation can participate in redox reactions, although these are less common.

Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and material science.

Common Reagents and Conditions

Metathesis Reactions: Common reagents include silver salts (e.g., silver nitrate) to replace the bromide ion with other anions.

Redox Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.

Complexation: Metal salts such as palladium chloride or platinum chloride are used to form metal complexes.

Major Products

Substitution Products: Various ionic liquids with different anions.

Redox Products: Reduced or oxidized forms of the imidazolium cation.

Metal Complexes: Coordination compounds with metals, useful in catalysis.

Scientific Research Applications

1,3-Diethylimidazolium bromide has a wide range of applications in scientific research:

Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring non-volatile and thermally stable solvents.

Biology: Employed in the extraction and stabilization of biomolecules, as well as in enzyme-catalyzed reactions.

Medicine: Investigated for its potential in drug delivery systems due to its ability to solubilize poorly soluble drugs.

Industry: Utilized in electrochemical applications, such as in the development of batteries and fuel cells, due to its ionic conductivity and stability.

Comparison with Similar Compounds

Similar Compounds

1,3-Dimethylimidazolium bromide: Similar structure but with methyl groups instead of ethyl groups.

1,3-Dibutylimidazolium bromide: Contains butyl groups, leading to different solubility and thermal properties.

1,3-Diethylimidazolium chloride: Similar cation but with chloride as the counterion.

Uniqueness

1,3-Diethylimidazolium bromide is unique due to its specific combination of ethyl groups and bromide ion, which imparts distinct solubility, thermal stability, and ionic conductivity properties. These characteristics make it particularly suitable for applications requiring high thermal stability and efficient ion transport.

Properties

IUPAC Name |

1,3-diethylimidazol-1-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKIMCLALRWQLU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)CC.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.